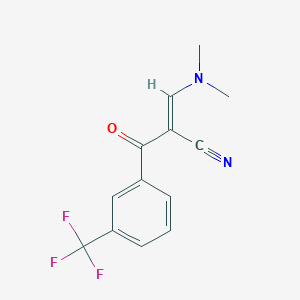
3-(Dimethylamino)-2-(3-(trifluoromethyl)benzoyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(Dimethylamino)-2-(3-(trifluoromethyl)benzoyl)acrylonitrile” is an organic molecule that contains a trifluoromethyl group, a dimethylamino group, a benzoyl group, and an acrylonitrile group . The trifluoromethyl group is often used in pharmaceuticals, agrochemicals, and materials due to its ability to modify the physical, chemical, and biological properties of molecules .
Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure and the conditions under which it’s used. The trifluoromethyl group is known to be quite reactive and can participate in various types of reactions . The nitrile group could potentially undergo hydrolysis, reduction, or other transformations.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. The presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity and stability .Applications De Recherche Scientifique
Z/E-Isomerism in Related Compounds
- Study of Z/E-Isomerism : Research on similar compounds, specifically 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, explored their crystal structures and intermolecular interactions, highlighting the significance of isomerism in these compounds (Tammisetti et al., 2018).
Novel Rearrangement Reactions
- Formation of Tetrahydroquinolinone and Nicotinonitrile Derivatives : Novel rearrangement reactions were observed in reactions of enaminonitrile with certain derivatives, illustrating the compound's potential in synthesizing diverse heterocyclic structures (Moustafa et al., 2011).
Use in Synthesis of Bis-heterocyclic Compounds
- Synthesis of Bis-heterocyclic Derivatives : A derivative of the compound was used in synthesizing bis-heterocyclic amine and carboxamide derivatives, indicating its utility in complex organic synthesis (Abdelrazek et al., 2012).
Applications in Polymer Chemistry
- Polymerization Studies : Research on dimethylaminobenzyl acrylate and methacrylate derivatives, including their polymerization and reactivity, underscores the role of such compounds in polymer chemistry (Hrabák et al., 1978).
Chemical Reactions and Pathways
- Cycloaddition and Zwitterion Formation : Studies on the reactions of similar compounds with olefins showed cycloaddition and zwitterion formation as competing pathways, which is crucial for understanding the chemical behavior of these molecules (Sustmann & Rogge, 1990).
Synthesis of Heteroarylindoles
- Synthesis of Novel 3-Heteroarylindoles : The compound was used in the synthesis of indolylpyrimidines, a class of meridianine natural product analogs, highlighting its role in the creation of novel organic structures (Radwan et al., 2009).
Terpolymerization in Polymer Science
- Study on Terpolymerization : A study on the terpolymerization of acrylamide, acrylic acid, and acrylonitrile, using a similar compound, adds to the understanding of polymer science and engineering (Mathakiya et al., 1998).
Use in Carbohydrate Chemistry
- Removal of Byproducts in Carbohydrate Chemistry : The compound showed effectiveness in anomeric deacylation reactions, indicating its potential in carbohydrate chemistry applications (Andersen et al., 2015).
Infrared Spectroscopy Studies
- Infrared Spectroscopy and Structure Analysis : Studies on cyano and methoxycarbonyl derivatives of similar compounds using infrared spectroscopy provided insights into their structure and bonding characteristics (Binev & Binev, 1997).
Fluorescence Properties
- Fluorescence Improvement Studies : Investigations into the fluorescence properties of (dimethylamino)arylacrylonitrile derivatives showcased how molecular packing and substitutions impact fluorescence, relevant in photochemical applications (Percino et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(dimethylamino)-2-[3-(trifluoromethyl)benzoyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c1-18(2)8-10(7-17)12(19)9-4-3-5-11(6-9)13(14,15)16/h3-6,8H,1-2H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZKAQKOMNTKPR-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)C1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-2-(3-(trifluoromethyl)benzoyl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2477651.png)
![N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylprop-2-enamide](/img/structure/B2477652.png)
![Methyl 4-((2-(dimethylamino)ethyl)(6-ethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2477653.png)
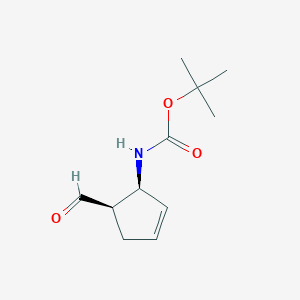
![1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/no-structure.png)
![8,8-dimethyl-2-sulfanylidene-5-thiophen-2-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B2477659.png)
![2-(4-methoxyphenyl)-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2477662.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2477665.png)
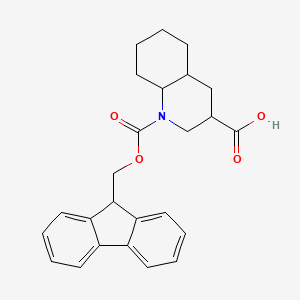
![2-{5-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}acetic acid](/img/structure/B2477670.png)
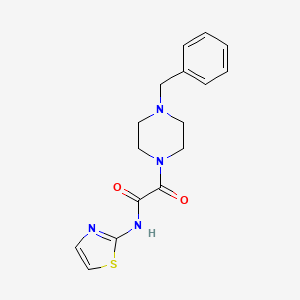
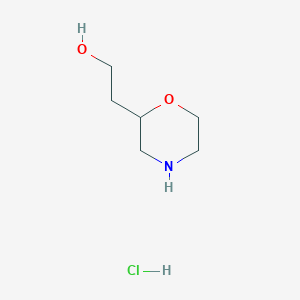
![N-benzhydryl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2477674.png)